(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Overview
Description
(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethyl group, a benzyl group, and a hydroxypyrrolidine moiety. Its stereochemistry is defined by the (2S,4S) configuration, which plays a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the hydroxyl group, followed by the introduction of the fluorenylmethyl and benzyl groups through nucleophilic substitution reactions. The final step often includes deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The fluorenylmethyl and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would regenerate the hydroxyl groups.
Scientific Research Applications
(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate can be compared with other fluorenylmethyl and benzyl-substituted pyrrolidine derivatives.
- Compounds with similar stereochemistry and functional groups, such as this compound analogs.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-O-benzyl 1-O-(9H-fluoren-9-ylmethyl) (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c29-19-14-25(26(30)32-16-18-8-2-1-3-9-18)28(15-19)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25,29H,14-17H2/t19-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHUWFLTKKZKSQ-DFBJGRDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855651 | |
Record name | 2-Benzyl 1-[(9H-fluoren-9-yl)methyl] (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439290-35-4 | |
Record name | 2-Benzyl 1-[(9H-fluoren-9-yl)methyl] (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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